

synonyms and alternative names for 2-Pentylpropane-1,3-diol

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Compound of Interest

Compound Name: *2-Pentylpropane-1,3-diol*

Cat. No.: B1360202

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An In-depth Technical Guide to 2-Pentylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Pentylpropane-1,3-diol**, a substituted diol of interest in various chemical and pharmaceutical research fields. This document consolidates available data on its nomenclature, physicochemical properties, synthesis, and potential biological relevance, presented in a format tailored for technical experts.

Nomenclature and Synonyms

2-Pentylpropane-1,3-diol is systematically known as 2-(pentan-1-yl)propane-1,3-diol. For clarity and comprehensive literature searching, a list of its alternative names and identifiers is provided below.

Identifier Type	Value
IUPAC Name	2-(Pentan-1-yl)propane-1,3-diol
CAS Number	25462-23-1
Synonyms	2-N-PENTYLPROPANE-1,3-DIOL, 2-pentyl-3-propanediol, 2-N-AMYLPROPANE-1,3-DIOL, 2-PENTYL-1,3-PROPANEDIOL, 1,3-Propanediol, 2-pentyl-, 1,1-BIS(HYDROXYMETHYL)HEXANE

Physicochemical Properties

A summary of the known quantitative properties of **2-Pentylpropane-1,3-diol** is presented in the table below. These properties are crucial for experimental design, formulation development, and toxicological assessment.

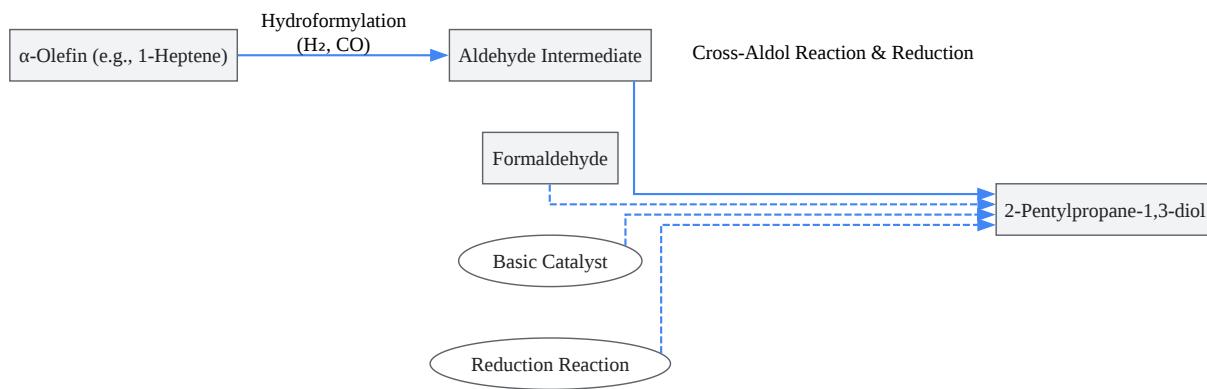
Property	Value	Source
Molecular Formula	C ₈ H ₁₈ O ₂	-
Molecular Weight	146.23 g/mol	-
Boiling Point	100-106 °C at 0.2 Torr	[1]
Density	0.937 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	14.55 ± 0.10 (Predicted)	[1]
Storage Temperature	Room Temperature (Sealed in dry conditions)	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Pentylpropane-1,3-diol** is not readily available in peer-reviewed literature, a general method for the production of 2-substituted-1,3-propanediols has been described. This process can be adapted for the synthesis of the target compound.

General Synthesis of 2-Substituted-1,3-Propanediols

A patented method outlines a two-step process for the synthesis of 2-substituted-1,3-propanediols. The general workflow is as follows:



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Caption: General synthesis workflow for 2-substituted-1,3-propanediols.

Experimental Protocol Outline:

- Hydroformylation: An α -olefin with four or more carbons (for **2-pentylpropane-1,3-diol**, 1-heptene would be the appropriate starting material) is subjected to hydroformylation with hydrogen and carbon monoxide to yield an aldehyde intermediate.
- Hydroxymethylation and Reduction: The resulting aldehyde is then reacted with formaldehyde in the presence of a basic catalyst. This step involves a crossed aldol reaction, which introduces the hydroxymethyl groups. The intermediate is subsequently reduced to afford the final 2-substituted-1,3-propanediol.

Biological Activity and Drug Development Potential

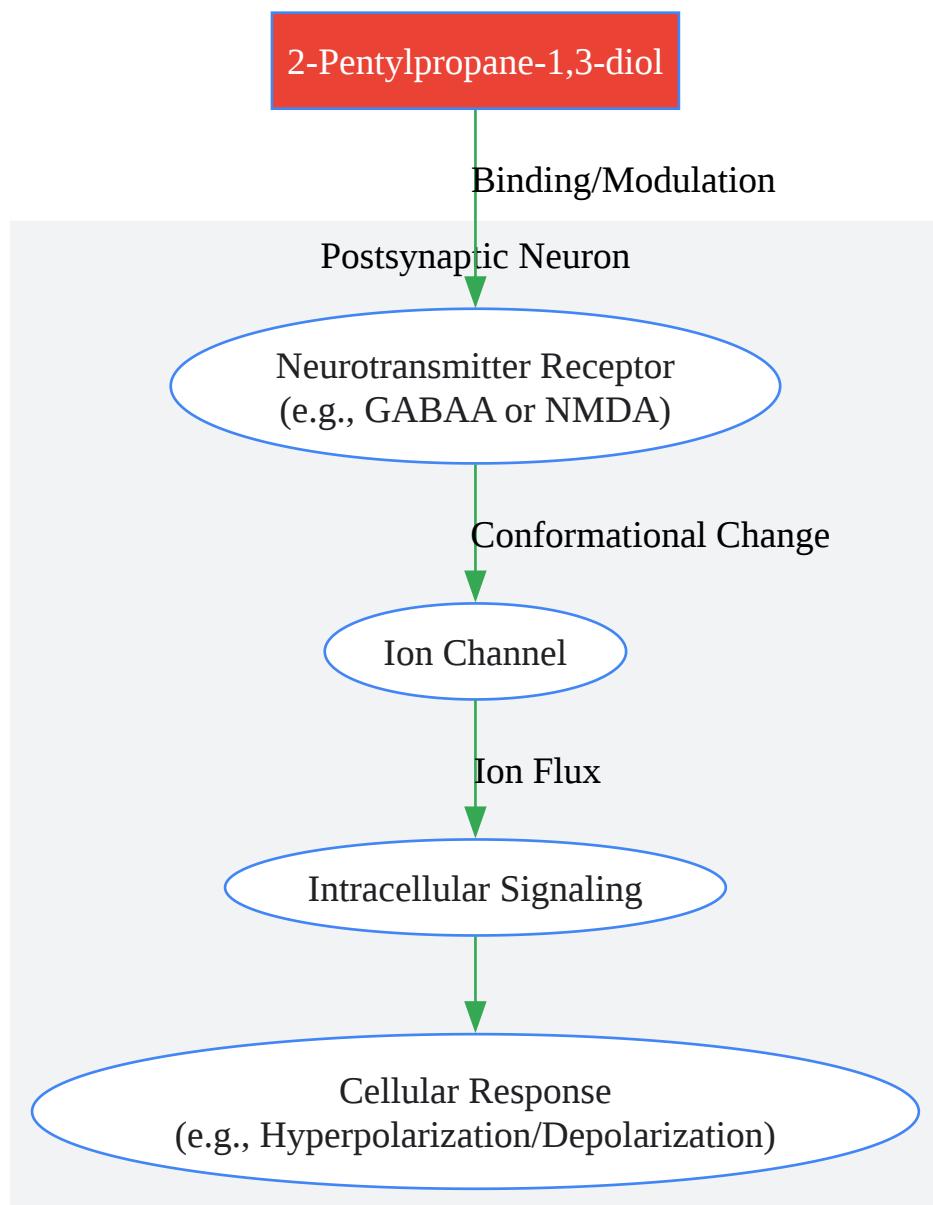
Currently, there is a notable lack of specific data in the public domain regarding the biological activity, pharmacological properties, and metabolic pathways of **2-Pentylpropane-1,3-diol**. However, the biological activities of other 2-substituted-1,3-propanediol derivatives provide a basis for potential areas of investigation.

Analogous Compounds and Their Activities

Compounds with a similar 2,2-disubstituted-1,3-propanediol scaffold have shown a range of biological effects, suggesting that **2-Pentylpropane-1,3-diol** could be a candidate for biological screening. For instance, 2-methyl-2-propyl-1,3-propanediol is known to have sedative, anticonvulsant, and muscle relaxant properties.^[2] It also serves as a precursor and active metabolite for several tranquilizing drugs, including meprobamate and carisoprodol.^[2]

Potential Signaling Pathways and Mechanisms of Action

Given the central nervous system effects of related compounds, a hypothetical mechanism of action for **2-Pentylpropane-1,3-diol** could involve modulation of inhibitory or excitatory neurotransmission. A simplified, speculative logical diagram illustrating this is presented below.



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Caption: Hypothetical mechanism of action for **2-Pentylpropane-1,3-diol**.

This diagram illustrates a potential interaction with a neurotransmitter receptor, leading to downstream cellular effects. It is important to emphasize that this is a theoretical model and requires experimental validation.

Future Research Directions

The current body of knowledge on **2-Pentylpropane-1,3-diol** is limited, presenting numerous opportunities for further research. Key areas for investigation include:

- Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive spectroscopic and crystallographic characterization.
- Pharmacological Screening: A broad-based screening of its biological activity, focusing on central nervous system targets, as well as other potential therapeutic areas such as antimicrobial or anti-inflammatory applications.
- Toxicology and Safety Assessment: In-depth evaluation of its acute and chronic toxicity to establish a comprehensive safety profile.
- Metabolism and Pharmacokinetics: Studies to elucidate its metabolic fate and pharmacokinetic properties in relevant biological systems.

This technical guide serves as a foundational resource for researchers and professionals interested in **2-Pentylpropane-1,3-diol**. The existing data, while sparse, suggests a molecule with potential for further scientific exploration, particularly within the realm of medicinal chemistry and drug development.

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References

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- 2. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]
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